molecular formula C22H21N3O2 B11396366 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile

2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B11396366
M. Wt: 359.4 g/mol
InChI Key: WLLVLBRVDWWLIG-JLHYYAGUSA-N
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Description

2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes an oxazole ring, an ethoxyphenyl group, and a phenylethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxazole ring, the introduction of the ethoxyphenyl group, and the attachment of the phenylethylamino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway For example, oxidation may yield oxides, while reduction can produce amines or alcohols

Scientific Research Applications

2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for

Properties

Molecular Formula

C22H21N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-(2-phenylethylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C22H21N3O2/c1-2-26-19-11-8-18(9-12-19)10-13-21-25-20(16-23)22(27-21)24-15-14-17-6-4-3-5-7-17/h3-13,24H,2,14-15H2,1H3/b13-10+

InChI Key

WLLVLBRVDWWLIG-JLHYYAGUSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)NCCC3=CC=CC=C3)C#N

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC2=NC(=C(O2)NCCC3=CC=CC=C3)C#N

Origin of Product

United States

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